molecular formula C26H22N4O2 B13478044 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide

3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide

Cat. No.: B13478044
M. Wt: 422.5 g/mol
InChI Key: QYFFFVGSMQVBOE-UHFFFAOYSA-N
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Description

3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its benzamide groups and pyrimidine ring, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methyl-3-nitrobenzoic acid with appropriate amines and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol and the application of heat or catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting the activity of these enzymes, the compound can disrupt signaling pathways that are crucial for the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    4-(chloromethyl)-N-(4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide:

Uniqueness

3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide stands out due to its specific combination of benzamide and pyrimidine groups, which confer unique chemical and biological properties. Its ability to inhibit tyrosine kinases and its potential as an anti-cancer agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C26H22N4O2/c1-17-11-12-21(16-23(17)30-25(31)19-7-4-3-5-8-19)26(32)29-22-10-6-9-20(15-22)24-27-14-13-18(2)28-24/h3-16H,1-2H3,(H,29,32)(H,30,31)

InChI Key

QYFFFVGSMQVBOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CC(=N3)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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